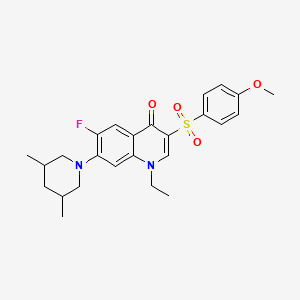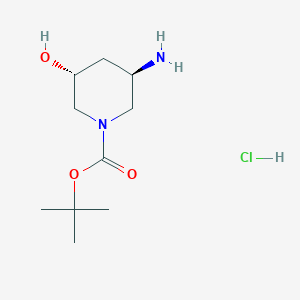![molecular formula C20H22N2O4S B2355415 N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide CAS No. 339013-35-3](/img/structure/B2355415.png)
N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide, or NMS-2, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. NMS-2 is a derivative of aniline and has an aromatic ring structure with a sulfur group attached. It has been studied for its potential to act as an inhibitor of enzymes, as well as for its ability to interact with other organic molecules. It has also been studied for its potential to act as a catalyst for chemical reactions.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide has been studied for its crystal structure. For example, the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide was analyzed, revealing a unique conformation different from other capsaicinoids (Park et al., 1995).
Structural Aspects in Amide Derivatives
The structural aspects of amide derivatives related to this compound have been explored. For instance, the crystal structure of N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide shows a parallel sheet structure, indicating potential applications in various chemical processes (Karmakar et al., 2007).
Herbicidal Applications
The compound has been evaluated for herbicidal applications. One study explored its effectiveness as a selective herbicide for controlling johnsongrass in soybeans (Swisher & Kapuśta, 1980).
Synthesis of Sultams
The compound has been used in the synthesis of a range of sultams, highlighting its role in organic synthesis and potential pharmaceutical applications (Rassadin et al., 2012).
Green Synthesis Applications
This compound has applications in green synthesis, such as in the production of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in dye production (Zhang, 2008).
Antioxidant and Inhibitory Activities
The compound has been synthesized and studied for its antioxidant properties and inhibitory effects on enzymes like urease, demonstrating potential medicinal applications (Abbasi et al., 2018).
Propiedades
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(2-methylbut-3-yn-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-5-20(2,3)21-19(23)15-22(16-9-7-6-8-10-16)27(24,25)18-13-11-17(26-4)12-14-18/h1,6-14H,15H2,2-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIXFDHSIOUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
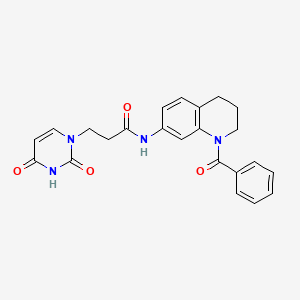
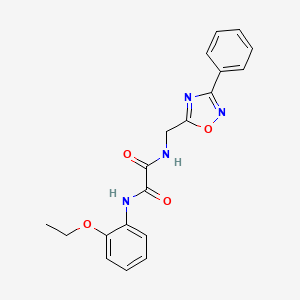

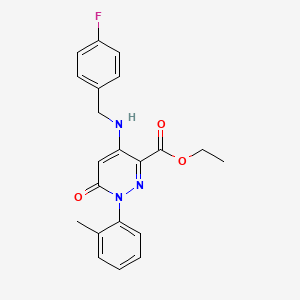
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide](/img/structure/B2355345.png)
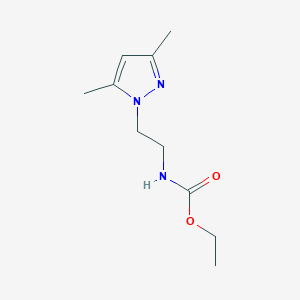
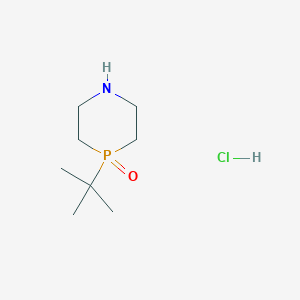
![(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2355349.png)

